![molecular formula C9H9BrO2 B7777497 2-[(4-Bromophenoxy)methyl]oxirane CAS No. 68585-12-6](/img/structure/B7777497.png)
2-[(4-Bromophenoxy)methyl]oxirane
Vue d'ensemble
Description
“2-[(4-Bromophenoxy)methyl]oxirane” is a chemical compound with the molecular formula C9H9BrO2 . It is also known by other names such as “®-2-((4-BROMOPHENOXY)METHYL)OXIRANE” and "1-(4-Bromophenoxy)-2,3-epoxypropane" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a three-membered oxirane ring attached to a bromophenyl group via a methylene bridge . The molecular weight of the compound is 229.07 .Physical and Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . It has a melting point of 48.0 to 52.0 degrees Celsius . The compound has a density of 1.5±0.1 g/cm3 .Applications De Recherche Scientifique
Radiolabelling of Carboxylic Acid Derivatives : Abbas, Younas, and Feinendegen (1991) described a method for the synthesis, purification, and radiolabelling of 2-[6-(4-bromophenoxy)hexyl]-oxirane-2-carboxylic acid, highlighting its potential in radiopharmaceutical applications (Abbas, Younas, & Feinendegen, 1991).
Synthesis of Benzodioxanes : Liu and Bao (2010) developed an efficient method for preparing various 2-substituted-1,4-benzodioxanes, using CuBr-catalyzed tandem reactions of 2-((o-iodophenoxy)methyl)oxiranes with phenols (Liu & Bao, 2010).
Radiochemical Synthesis of Etomoxir : Another study by Abbas, Yunus, and Feinendegen (2011) focuses on the radiochemical synthesis of Etomoxir, a compound inhibiting fatty acid transport, using a method that involves 2-{6-(4-bromophenoxy)hexyl}oxirane-2-carboxylic acid (Abbas, Yunus, & Feinendegen, 2011).
Genetic Mutation and Micronuclei Induction : Schweikl, Schmalz, and Weinmann (2004) investigated the formation of micronuclei and gene mutations induced by oxiranes in mammalian cells, offering insights into their potential genetic impacts (Schweikl, Schmalz, & Weinmann, 2004).
Fluorinated Chiron Synthesis : Arnone et al. (1992) reported the synthesis of a fluorinated chiron derivative from 2-(fluoromethyl)-2-[(4-methylphenylsulphinyl)methyl]oxirane, demonstrating its versatility in organic synthesis (Arnone et al., 1992).
Enantiopure Chiral Resolution Reagent : Rodríguez-Escrich et al. (2005) described (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane as a novel enantiopure chiral resolution reagent for α-chiral amines, emphasizing its application in stereochemistry (Rodríguez-Escrich et al., 2005).
Theoretical Study of Catalytic Hydrogenation : Kuevi, Atohoun, and Mensah (2012) conducted theoretical studies on the catalytic hydrogenation of oxirane and its methyl derivative, providing insights into the chemical properties and reaction mechanisms of these compounds (Kuevi, Atohoun, & Mensah, 2012).
Electrochromic Enhancement of Polymer Films : Zhang et al. (2014) synthesized 2-((2,3-dihydrothieno[3,4-b]dioxin-2-yl)methoxy)methyl oxirane (EDOT-MO) and investigated its electrochromic properties, highlighting its potential in material science (Zhang et al., 2014).
Stability in Aqueous Systems : Eick et al. (2006) tested the stability of siloranes in aqueous environments, providing important data for their use in dental composites (Eick et al., 2006).
Synthesis of Polyfluorooctyloxy Methyl Oxirane : Li Zhan-xiong (2012) prepared a polyfluorooctyloxy methyl oxirane through a nucleophilic substitution reaction, contributing to the field of synthetic chemistry (Li Zhan-xiong, 2012).
Safety and Hazards
The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), H302, H312, H332, H335, H373, and H412 . Precautionary measures include wearing protective gloves/eye protection/face protection, washing skin thoroughly after handling, and seeking medical advice if irritation persists .
Propriétés
IUPAC Name |
2-[(4-bromophenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUYKENINQNULY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90944762 | |
| Record name | (p-Bromophenoxy)methyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90944762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2212-06-8, 68585-12-6 | |
| Record name | 2-[(4-Bromophenoxy)methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2212-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 1-(p-bromophenoxy)-2,3-epoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxirane, 2-(phenoxymethyl)-, brominated | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068585126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxirane, 2-(phenoxymethyl)-, brominated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (p-Bromophenoxy)methyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90944762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(p-bromophenoxy)methyl]oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.961 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Oxirane, (phenoxymethyl)-, brominated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.028 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



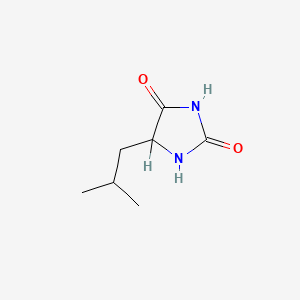
![2-[(3-benzyl-6-chloro-1H-benzimidazol-3-ium-2-yl)sulfanyl]acetate](/img/structure/B7777424.png)

![3-{3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl}prop-2-enoic acid](/img/structure/B7777448.png)
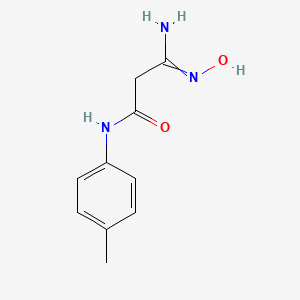
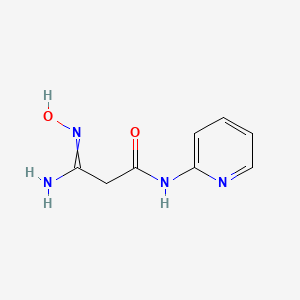
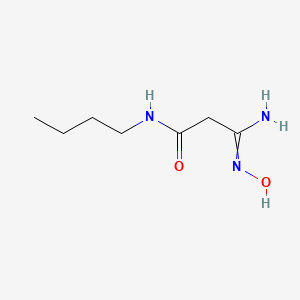
![2-(chloromethyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7777472.png)



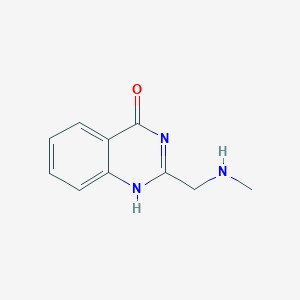
![3-[6-(dimethylsulfamoyl)-3-ethyl-1H-benzimidazol-3-ium-2-yl]propanoate](/img/structure/B7777496.png)
